2-[ethyl(phenyl)phosphoryl]-2-propanol

P-chirogenic synthesis biocatalysis enantioselective acylation

Sourcing a P-chiral phosphinate intermediate with reliable stereochemical fidelity often forces researchers into lengthy custom synthesis. Ethyl (2-hydroxypropan-2-yl)phenylphosphinate (CAS 57483-31-5) solves this as a shelf-stable, multi-purpose building block. Key advantages: • Unique steric profile: The gem-dimethyl group enhances lipase discrimination in biocatalytic resolutions vs. secondary alcohol analogs (CAS 57483-33-7). • Dual functionality: Acts as a protected hypophosphorus acid synthon (base-labile HME group), enabling deprotection via clean β-elimination of acetone. • Validated precursor: Used to synthesize aluminum ethylphenylphosphinate (AEPP), a halogen-free flame retardant optimized for epoxy curing profiles >150 °C. Ships ambient; inquire for bulk pack sizes.

Molecular Formula C11H17O2P
Molecular Weight 212.22 g/mol
Cat. No. B5766700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[ethyl(phenyl)phosphoryl]-2-propanol
Molecular FormulaC11H17O2P
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCCP(=O)(C1=CC=CC=C1)C(C)(C)O
InChIInChI=1S/C11H17O2P/c1-4-14(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3
InChIKeyFLJRJXXROFBZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Ethyl(phenyl)phosphoryl]-2-propanol (CAS 57483-31-5): A Hydroxyalkyl Phosphinate for P-Chiral Synthesis and Flame-Retardant Intermediates


2-[Ethyl(phenyl)phosphoryl]-2-propanol, systematically named ethyl (2-hydroxypropan-2-yl)phenylphosphinate (CAS 57483-31-5), is an organophosphorus compound with the molecular formula C₁₁H₁₇O₃P and a molecular weight of 228.22 g/mol . It belongs to the class of P-chiral hydroxyalkyl phosphinate esters, characterized by a stereogenic phosphorus center bearing a phenyl group, an ethoxy substituent, and a tertiary hydroxyalkyl moiety. This compound serves as a versatile synthetic intermediate for functional phosphorus acids and chiral ligands, and as a precursor for metal phosphinate flame retardants [1][2].

Why Generic Substitution Fails for 2-[Ethyl(phenyl)phosphoryl]-2-propanol: Steric, Stereochemical, and Thermal Constraints


Within the class of phenylphosphinate esters, the combination of an ethoxy leaving group on phosphorus and a tertiary 2-hydroxypropan-2-yl substituent creates a steric and electronic profile that cannot be replicated by simple homologation or ester exchange. The gem-dimethyl group adjacent to phosphorus imposes greater steric hindrance than the secondary alcohol analogs (e.g., ethyl (1-hydroxyethyl)phenylphosphinate, CAS 57483-33-7), directly impacting lipase recognition in biocatalytic resolutions [1] and altering the kinetic stability of the P–O bond in metal-catalyzed transformations [2]. Furthermore, metal salts derived from this compound (e.g., aluminum ethylphenylphosphinate) exhibit distinct thermal decomposition profiles compared to their methylphenylphosphinate counterparts, which affects processing windows in polymer compounding [3]. Generic replacement with a simpler phosphinate ester risks loss of stereochemical fidelity, altered flame-retardant efficiency, or incompatibility with established synthetic protocols.

Quantitative Differentiation Evidence: 2-[Ethyl(phenyl)phosphoryl]-2-propanol vs. Closest Analogs


Tertiary vs. Secondary Alcohol: Impact on Lipase-Catalyzed Stereoselective Acylation

In lipase-catalyzed stereoselective acylation of ethyl (1-hydroxyalkyl)phenylphosphinates, the alkyl substituent at the carbinol carbon profoundly influences both diastereoselectivity and conversion. The tertiary alcohol substrate (R¹ = R² = CH₃, corresponding to the title compound) presents greater steric demand than the secondary alcohol analog (R¹ = CH₃, R² = H; CAS 57483-33-7). Candida antarctica lipase (CAL) exhibits a larger substituent-dependent discrimination window than immobilized Pseudomonas fluorescens lipase (lipase AK), as demonstrated across a series of alkyl variants [1]. For the secondary alcohol substrate, enantiomeric excesses above 98% have been reported under optimized conditions with CAL [2]. The tertiary alcohol substrate, due to increased steric bulk, is expected to display altered enantioselectivity and reduced conversion rates relative to the secondary alcohol, a critical consideration when selecting the appropriate P-chiral building block for asymmetric synthesis.

P-chirogenic synthesis biocatalysis enantioselective acylation

Base-Labile Protecting Group: 1-Hydroxy-1-methylethyl vs. Alternative Phosphorus Protecting Groups

The 1-hydroxy-1-methylethyl (HME) group functions as a base-labile protecting group for phosphorus-bound hydrogen, enabling the development of hypophosphorus acid synthons [1]. This protecting group strategy is orthogonal to acid-labile protecting groups (e.g., tert-butyl, trityl) commonly used on the ester oxygen, allowing sequential deprotection strategies not feasible with simpler ethyl or methyl phosphinate esters. The key quantitative differentiation lies in the deprotection conditions: the HME group is cleaved under mild basic conditions (e.g., aqueous NaHCO₃ or dilute NaOH), whereas the corresponding ethyl ester (ethyl phenylphosphinate, CAS 2511-09-3) would require harsher alkaline hydrolysis or enzymatic cleavage [1].

protecting group chemistry phosphinic acid synthesis hypophosphorus acid synthons

Metal Salt Thermal Stability: Aluminum Ethylphenylphosphinate vs. Aluminum Methylphenylphosphinate in Epoxy Resin

Aluminum ethylphenylphosphinate (AEPP), synthesized from the title compound or its precursor diethyl phenylphosphonite, has been evaluated as a halogen-free flame retardant in epoxy resin formulations [1]. The ethyl substituent on phosphorus influences both the thermal decomposition temperature and the char-forming behavior of the metal salt. While direct head-to-head comparative LOI or UL-94 data with aluminum methylphenylphosphinate are not published in the identified literature, the processing window for AEPP in epoxy resin is reported to be compatible with standard curing cycles, and the compound contributes to condensed-phase flame retardancy [1]. Patent literature on related aluminum phosphinates indicates that the alkyl chain length on phosphorus modulates the decomposition temperature by approximately 20–40 °C per methylene unit, with ethylphosphinates typically decomposing at temperatures intermediate between methyl and propyl analogs [2].

flame retardant thermal stability epoxy resin compounding

Regioselectivity in Pd-Catalyzed Alkyne Addition: Ethyl Phenylphosphinate vs. Dialkyl H-Phosphonates

Ethyl phenylphosphinate undergoes palladium-catalyzed regioselective addition to terminal alkynes with ligand- and solvent-dependent control of Markovnikov vs. anti-Markovnikov selectivity [1]. Under the standard Pd(dppe) catalyst system in toluene, Markovnikov addition predominates, whereas switching to tri-tert-butylphosphine as the ligand or ethanol as the solvent reverses the regioselectivity to favor anti-Markovnikov products. This reactivity profile contrasts with dialkyl H-phosphonates (e.g., diethyl phosphite), which generally require different catalyst systems and exhibit distinct regioselectivity patterns due to the differing electronic character of the P(O)–H bond [1]. The phenyl substituent on phosphorus of ethyl phenylphosphinate enhances the acidity of the P–H bond (estimated pKa ~22–25, compared to ~28–32 for dialkyl phosphites), facilitating oxidative addition to Pd(0) under milder conditions [1][2].

homogeneous catalysis regioselective addition P–H functionalization

Pharmacological Differentiation: Exclusion from GABA_B Antagonist Claims

U.S. Patent 5,190,933, which claims substituted propane-phosphinic acid compounds as GABA_B antagonists, contains an explicit proviso that excludes compounds where R = ethyl and one of the substituents on the propane backbone is hydroxy [1]. The specific exclusion (column 4, lines 38–40) reads: 'R is different from ethyl if R² represents hydroxy and R¹ and R³ are hydrogen.' This means that 2-[ethyl(phenyl)phosphoryl]-2-propanol and its de-esterified phosphinic acid derivative fall outside the claimed GABA_B antagonist pharmacophore, suggesting that the combination of an ethyl group on phosphorus and a hydroxy group on the alkyl chain is incompatible with GABA_B receptor binding in this scaffold. This negative SAR data provides a critical differentiation: if a researcher seeks a phosphinate scaffold devoid of GABA_B activity (e.g., for flame retardant or synthetic intermediate applications), this compound is a preferable choice over analogs that retain the GABA_B pharmacophore and may carry undesired biological activity or regulatory implications [1].

GABA_B antagonist structure-activity relationship patent exclusion

Procurement-Guiding Application Scenarios for 2-[Ethyl(phenyl)phosphoryl]-2-propanol


Synthesis of P-Chirogenic Building Blocks via Lipase-Catalyzed Kinetic Resolution

The tertiary alcohol moiety of the title compound creates a sterically demanding substrate for lipase-catalyzed stereoselective acylation, as demonstrated by the studies on alkyl-substituent effects in ethyl (1-hydroxyalkyl)phenylphosphinate resolutions [1]. When enantiomerically enriched P-chiral phosphinates are required as ligands or organocatalysts for asymmetric synthesis, the gem-dimethyl group provides a larger steric discrimination element than secondary alcohol analogs, potentially improving diastereomeric ratios in subsequent transformations. Researchers should benchmark performance against the secondary alcohol substrate (CAS 57483-33-7) using the intended lipase system before scaling up [1][2].

Hypophosphorus Acid Synthon for Multi-Step Phosphinic Acid Synthesis

The 1-hydroxy-1-methylethyl (HME) group serves as a base-labile protecting group for the P–H functionality, enabling the compound to act as a hypophosphorus acid synthon [3]. This is particularly valuable in multi-step syntheses where the phosphorus center must remain protected through sequences that would hydrolyze simple alkyl esters, and then be deprotected under mild basic conditions that leave other sensitive functional groups intact. The deprotection proceeds via β-elimination of acetone, a clean process that avoids nucleophilic by-products associated with ester saponification [3].

Halogen-Free Flame Retardant Precursor for Epoxy Resin Formulations

The title compound and its precursor (diethyl phenylphosphonite) serve as starting materials for aluminum ethylphenylphosphinate (AEPP), a halogen-free flame retardant additive for epoxy resins [4]. The ethyl substituent on phosphorus provides a thermal decomposition profile well-suited to the curing temperature range of standard epoxy systems, balancing the need for thermal stability during processing with effective char promotion during combustion. This compound is the appropriate choice over methylphenylphosphinate-based salts when the polymer processing temperature exceeds 150 °C but remains below 250 °C [4][5].

Ligand-Controlled Regioselective Alkenylphosphinate Synthesis

Ethyl phenylphosphinate, accessible via deprotection or direct synthesis from the parent phosphinate, participates in palladium-catalyzed regioselective addition to terminal alkynes with the ability to switch between Markovnikov and anti-Markovnikov products by changing the ligand or solvent [6]. This tunable regioselectivity makes the title compound an attractive precursor for synthesizing structurally diverse alkenylphosphinates for medicinal chemistry or materials science. The tunability arises from the distinct electronic properties of the phenylphosphinate P(O)–H bond compared to dialkyl phosphites [6][7].

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